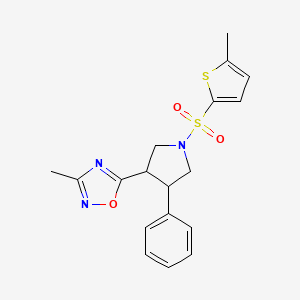
3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is C18H19N3O3S2 with a molecular weight of 389.5 g/mol. Its structural features include an oxadiazole ring, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S₂ |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1903382-48-8 |
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit broad-spectrum antimicrobial activity. For instance, studies indicate that certain oxadiazole derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antitubercular Activity
In a study by Dhumal et al. (2016), various oxadiazole derivatives were tested for their antitubercular properties. The results indicated that compounds with the oxadiazole core effectively inhibited Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinities to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound under discussion has been noted to exhibit cytotoxic effects against human cancer cell lines in vitro .
Table: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dhumal et al. (2016) | HeLa | 15 | Apoptosis induction |
| Paruch et al. (2020) | MCF-7 | 10 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Neuroprotective Activity
Recent investigations have also highlighted the neuroprotective effects of certain oxadiazole compounds. These studies suggest that they may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
属性
IUPAC Name |
3-methyl-5-[1-(5-methylthiophen-2-yl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-8-9-17(25-12)26(22,23)21-10-15(14-6-4-3-5-7-14)16(11-21)18-19-13(2)20-24-18/h3-9,15-16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEBJGMOSFRWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













